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Compound of Interest

Compound Name: 5-Bromo-2-methyl-3-nitropyridine

Cat. No.: B155815

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitropyridine is a versatile heterocyclic building block with significant
applications in the synthesis of complex organic molecules, particularly in the agrochemical
industry. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a nitro
group on a pyridine ring, provides multiple reactive sites for a variety of chemical
transformations. This allows for the construction of diverse molecular scaffolds with potent
biological activities. This document provides detailed application notes and protocols for the
use of 5-Bromo-2-methyl-3-nitropyridine as a key intermediate in the synthesis of
agrochemicals, with a primary focus on the diamide class of insecticides.

Application in Insecticide Synthesis: Diamide
Insecticides

5-Bromo-2-methyl-3-nitropyridine is a valuable precursor for the synthesis of the pyridinyl-
pyrazole core of diamide insecticides such as chlorantraniliprole and cyantraniliprole. These
insecticides are potent activators of insect ryanodine receptors, leading to uncontrolled calcium
release and subsequent paralysis and death of target pests.

The following sections detail a plausible synthetic pathway from 5-Bromo-2-methyl-3-
nitropyridine to a key intermediate used in the synthesis of chlorantraniliprole, namely 3-
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bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Synthetic Pathway Overview

The overall synthetic strategy involves the transformation of the 2-methyl-3-nitropyridine core
into a 2-chloro-3-aminopyridine, which then undergoes diazotization and substitution to
introduce a hydrazine moiety. This hydrazine derivative is a crucial component for the
construction of the pyrazole ring system.
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5-Bromo-2-methyl-3-nitropyridine

. Amination

2-Amino-5-bromo-3-nitropyridine

. Sandmeyer Reaction

2-Chloro-5-bromo-3-nitropyridine

. Hydrazinolysis

5-Bromo-3-chloro-2-hydrazinylpyridine

. Cyclization

Ethyl 2-(5-bromo-3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate

. Aromatization

Ethyl 3-bromo-1-(5-bromo-3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

. Hydrolysis & Decarboxylation

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Click to download full resolution via product page

Caption: Synthetic pathway from 5-Bromo-2-methyl-3-nitropyridine to a key diamide
insecticide intermediate.
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Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-3-
nitropyridine

Objective: To introduce an amino group at the 2-position of the pyridine ring. This
transformation can be conceptually approached through nucleophilic aromatic substitution of a
suitable leaving group, or more practically, by starting from a precursor where the amino group
is already present. For the purpose of this protocol, we will outline the nitration of 2-amino-5-
bromopyridine, a common precursor.[1]

Materials:

e 2-Amino-5-bromopyridine

Concentrated Sulfuric Acid (Hz2SOa4)

Concentrated Nitric Acid (HNOs)

e Ice

10% Sodium Hydroxide (NaOH) solution

Procedure:

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to
0°C in an ice bath.

e Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid while maintaining the
temperature below 5°C.

e Once the addition is complete, slowly add concentrated nitric acid dropwise, ensuring the
temperature does not exceed 5°C.

 After the addition of nitric acid, continue stirring the mixture at 0-5°C for 1 hour.

 Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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o Carefully pour the reaction mixture onto crushed ice.
¢ Neutralize the solution to pH 7-8 with a 10% aqueous sodium hydroxide solution.

o Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to
obtain 2-amino-5-bromo-3-nitropyridine.

Reactant/Prod Molecular

Moles uantit Yield (%
uct Weight Q g (%)
2-Amino-5-
o 173.01 g/mol 0.1 mol 17.3¢g -
bromopyridine
2-Amino-5-
bromo-3- 218.01 g/mol - - Typically >80%

nitropyridine

Table 1: Representative quantitative data for the synthesis of 2-Amino-5-bromo-3-nitropyridine.

Protocol 2: Synthesis of 2-Chloro-5-bromo-3-
hitropyridine

Obijective: To convert the amino group of 2-amino-5-bromo-3-nitropyridine to a chloro group via
a Sandmeyer-type reaction.[2]

Materials:

2-Amino-5-bromo-3-nitropyridine

6 M Hydrochloric Acid (HCI)

Sodium Nitrite (NaNO2)

Copper(l) Chloride (CuCl)

Concentrated Hydrochloric Acid

Ammonia solution
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» Diethyl ether
Procedure:

o Suspend finely ground 2-amino-5-bromo-3-nitropyridine in 6 M hydrochloric acid and cool the
mixture to 0°C.

o Slowly add solid sodium nitrite in portions, keeping the internal temperature below 5°C. Stir
for 1 hour at 0°C after the addition is complete.

 |In a separate flask, dissolve copper(l) chloride in concentrated hydrochloric acid.
e Add the cold diazonium salt suspension to the copper(l) chloride solution.

» Allow the reaction mixture to warm to room temperature and then heat to approximately 60-
70°C until gas evolution ceases.

e Cool the mixture, dilute with water, and neutralize with ammonia solution.

o Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry
over anhydrous sodium sulfate.

* Remove the solvent under reduced pressure and purify the crude product by
chromatography to yield 2-chloro-5-bromo-3-nitropyridine.

Reactant/Prod Molecular

Moles uantit Yield (%
uct Weight Q 4 (%)
2-Amino-5-
bromo-3- 218.01 g/mol 0.1 mol 21.84g -
nitropyridine
2-Chloro-5-
bromo-3- 237.45 g/mol - - ~55-84%

nitropyridine

Table 2: Representative quantitative data for the synthesis of 2-Chloro-5-bromo-3-nitropyridine.
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Protocol 3: Synthesis of 5-Bromo-3-chloro-2-
hydrazinylpyridine

Objective: To displace the chloro group at the 2-position with a hydrazine moiety.
Materials:

e 2-Chloro-5-bromo-3-nitropyridine

e Hydrazine hydrate

» Ethanol

Procedure:

Dissolve 2-chloro-5-bromo-3-nitropyridine in ethanol.
e Add hydrazine hydrate to the solution.

e The nitro group is reduced in situ by hydrazine. The reaction is typically heated to reflux and
monitored by TLC until the starting material is consumed.

¢ Cool the reaction mixture and remove the solvent under reduced pressure.

e The resulting crude product, 5-bromo-3-chloro-2-hydrazinylpyridine, can be purified by
recrystallization.

Note: The reduction of the nitro group to an amino group and the displacement of the chloro
group by hydrazine can occur in a single pot. The exact conditions may need optimization.
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Reactant/Prod Molecular

Moles uantit Yield (%
uct Weight Q J (%)

2-Chloro-5-
bromo-3- 237.45 g/mol 0.1 mol 23.74¢ -

nitropyridine

5-Bromo-3-
chloro-2- )

i o 222.47 g/mol - - High
hydrazinylpyridin

e

Table 3: Representative quantitative data for the synthesis of 5-Bromo-3-chloro-2-
hydrazinylpyridine.

Subsequent Steps to the Key Intermediate

The resulting 5-bromo-3-chloro-2-hydrazinylpyridine is a key building block for the pyrazole ring
of diamide insecticides. The synthesis proceeds through the following conceptual steps:
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5-Bromo-3-chloro-2-hydrazinylpyridine

:

Cyclization with Diethyl Maleate

:

Aromatization (e.g., with POBr3)

:

Hydrolysis

:

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Click to download full resolution via product page
Caption: Final steps to the key pyrazole intermediate.

e Cyclization: Reaction with diethyl maleate or a similar C3 synthon to form the pyrazolidinone
ring.[3][4]

o Aromatization: The pyrazolidinone ring is aromatized to the pyrazole. This can be achieved
through various methods, including halogenation followed by elimination.

o Hydrolysis: The ester group on the pyrazole ring is hydrolyzed to a carboxylic acid to yield

the final key intermediate.

These subsequent steps are detailed in various patents concerning the synthesis of
chlorantraniliprole and related diamide insecticides.[3][4][5][6]

Application in Fungicide and Herbicide Synthesis
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While 5-Bromo-2-methyl-3-nitropyridine is a versatile building block, specific examples of its
application in the synthesis of commercially significant fungicides and herbicides are not as
readily available in the public domain as for insecticides. However, the pyridine and pyrazole
scaffolds are present in numerous fungicidal and herbicidal compounds.

e Fungicides: Many commercial fungicides are based on pyrazole carboxamide structures. The
synthetic pathway outlined above for the insecticide intermediate yields a pyridinyl-pyrazole
carboxylic acid, a scaffold that is also explored for fungicidal activity.[7][8]

e Herbicides: Pyridine-based herbicides are common, with examples including picloram and
clopyralid. The functional groups on 5-Bromo-2-methyl-3-nitropyridine allow for its
potential incorporation into novel herbicidal molecules.

Further research and development may lead to the discovery of potent fungicides and
herbicides derived from this versatile intermediate.

Conclusion

5-Bromo-2-methyl-3-nitropyridine is a key starting material in the synthesis of complex
agrochemicals. Its primary documented application is in the preparation of diamide insecticides,
where it serves as a precursor to the essential pyridinyl-pyrazole core. The synthetic protocols
provided herein offer a guide for researchers in the agrochemical field to utilize this valuable
building block. While its application in fungicides and herbicides is less documented with
specific examples, the chemical nature of this intermediate suggests significant potential for the
development of novel active ingredients in these areas as well.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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